

Application Notes and Protocols for Quantifying Retinol Levels in Cell Culture Experiments

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Compound of Interest

Compound Name: *Renierol*

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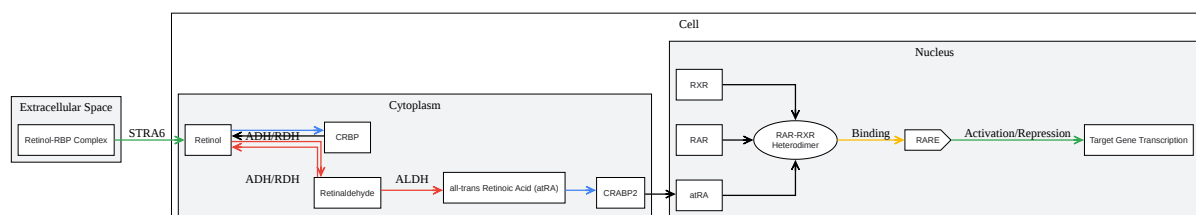
Audience: Researchers, scientists, and drug development professionals.

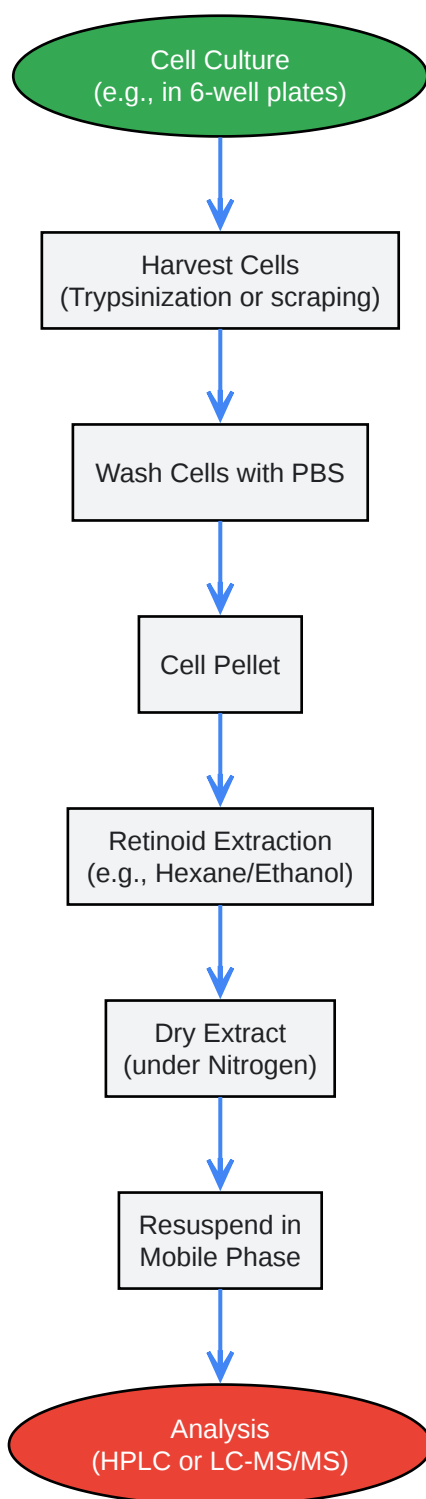
Introduction

Retinol (Vitamin A) and its metabolites, collectively known as retinoids, are crucial signaling molecules that regulate a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Accurate quantification of intracellular retinol levels is essential for understanding its physiological roles and for the development of therapeutics targeting the retinoid signaling pathway. These application notes provide detailed protocols for the extraction and quantification of retinol from cultured cells using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with a description of fluorescence-based methods.

Retinoid Signaling Pathway

Retinol enters the cell and is converted to its active form, all-trans retinoic acid (atRA), through a two-step enzymatic process.[3][4] Within the nucleus, atRA binds to heterodimers of retinoic acid receptors (RAR) and retinoid X receptors (RXR).[4][5] This complex then binds to retinoic acid response elements (RAREs) on the DNA, modulating the transcription of target genes.[4][6]





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